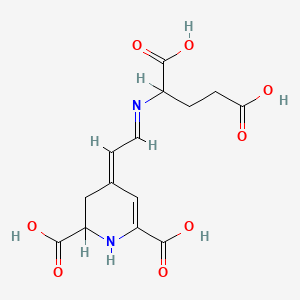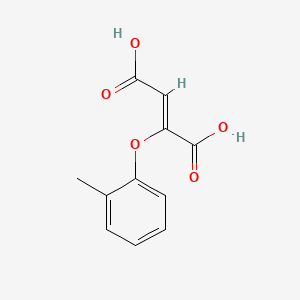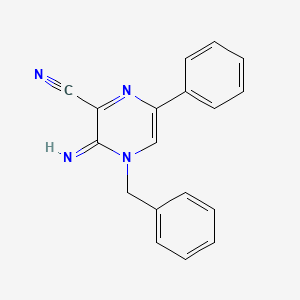
Vulgaxanthin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vulgaxanthin-II is an organooxygen compound. It is functionally related to a tetracarboxylic acid.
Vulgaxanthin-II is a natural product found in Ullucus tuberosus with data available.
Wissenschaftliche Forschungsanwendungen
Alteration of Betaxanthin Patterns in Beta vulgaris Varieties Betaxanthins, including Vulgaxanthin II, have been a subject of extensive research due to their various applications. Hempel and Böhm (1997) explored the betaxanthin pattern in hairy roots of Beta vulgaris var. lutea, identifying substances like Vulgaxanthin I and II and indicating the potential alteration of these patterns by feeding specific amino acids. They suggested a spontaneous condensation process in betaxanthin biosynthesis, hinting at the biological processes involved in the formation of these pigments (Hempel & Böhm, 1997).
Photophysical Properties and Biological Role The photophysical properties of betaxanthins like Vulgaxanthin I, a close relative of this compound, have been characterized by Wendel et al. (2015). They noted the existence of Vulgaxanthin I in two stereoisomeric forms and discussed its potential photoprotective role, shedding light on the biological significance of these pigments (Wendel et al., 2015).
Immunomodulatory Properties and Health Applications Vulgaxanthin I, akin to this compound, has shown notable health-related properties. Wang et al. (2022) investigated the uptake and immunomodulatory properties of various betalains, including Vulgaxanthin I. Their findings underscore the potential of betalains in ameliorating inflammatory markers and oxidative stress, thereby hinting at broader applications in mitigating inflammatory diseases and promoting health (Wang et al., 2022).
Influence on Betaxanthin Production in Centrospermae Research by Rink and Böhm (1991) revealed the influence of DOPA on betaxanthin production in various species of centrospermae, including the enhancement of vulgaxanthin I synthesis. This study contributes to understanding the biochemical pathways and external factors influencing betaxanthin production, a category that encompasses this compound (Rink & Böhm, 1991).
Eigenschaften
CAS-Nummer |
1047-87-6 |
|---|---|
Molekularformel |
C14H16N2O8 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
(2S,4E)-4-[2-[(1S)-1,3-dicarboxypropyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c17-11(18)2-1-8(12(19)20)15-4-3-7-5-9(13(21)22)16-10(6-7)14(23)24/h3-5,8,10,16H,1-2,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,15-4?/t8-,10-/m0/s1 |
InChI-Schlüssel |
POYIZOSTYKKRNT-SUKFDJDASA-N |
Isomerische SMILES |
C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173537.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)






